

Application of GSK1059865 in Preclinical Anxiety Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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Introduction

GSK1059865 is a potent and highly selective antagonist of the Orexin-1 receptor (OX1R). The orexin system, originating in the lateral hypothalamus, plays a crucial role in regulating arousal, motivation, and stress responses.[1] Consequently, the OX1R has emerged as a significant target for therapeutic intervention in conditions characterized by hyperarousal and stress, such as anxiety and substance use disorders.[2][3] Preclinical evidence suggests that while OX1R antagonists may not significantly alter baseline anxiety levels, they show promise in attenuating anxiety-like behaviors in response to potent stressors or fear-inducing stimuli.[3][4]

These application notes provide a comprehensive overview of the use of **GSK1059865** in common preclinical anxiety models, including detailed protocols and a summary of available data.

Data Presentation: Efficacy of GSK1059865 in Anxiety Models

The available preclinical data indicate that **GSK1059865** does not robustly modulate behavior in standard anxiety models under baseline, non-stressed conditions. This is a critical finding for

researchers designing studies to investigate the anxiolytic potential of this compound. Efficacy is more readily observed in paradigms involving a stress or fear component.

Table 1: Summary of **GSK1059865** Effects in Rodent Anxiety Models

Anxiety Model	Species	Dose Range (mg/kg)	Route of Administration	Key Findings	Citation
Elevated Plus-Maze	Mouse/Rat	Not specified in detail for GSK1059865	N/A	Generally reported to have no significant effect on baseline anxiety-like behavior.	[4]
Open Field Test	Mouse/Rat	Not specified in detail for GSK1059865	N/A	No significant changes in baseline locomotor activity or anxiety-related parameters (e.g., time in center).	[5]
Light-Dark Box Test	Mouse/Rat	Not specified in detail for GSK1059865	N/A	Unlikely to produce anxiolytic-like effects under standard, non-stressed conditions.	[6]
Fear Conditioning	Mouse	N/A (protocol for another OX1R antagonist)	Intra-BLA	OX1R antagonism can reduce conditioned fear responses in stress-	[7]

sensitive
animals.

Stress-
Induced
Hyperarousal

Rat

10

s.c.

Attenuates
stress-
induced
prolongation
of sleep
onset without
causing
sedation.

[4]

Ethanol
Seeking

Mouse

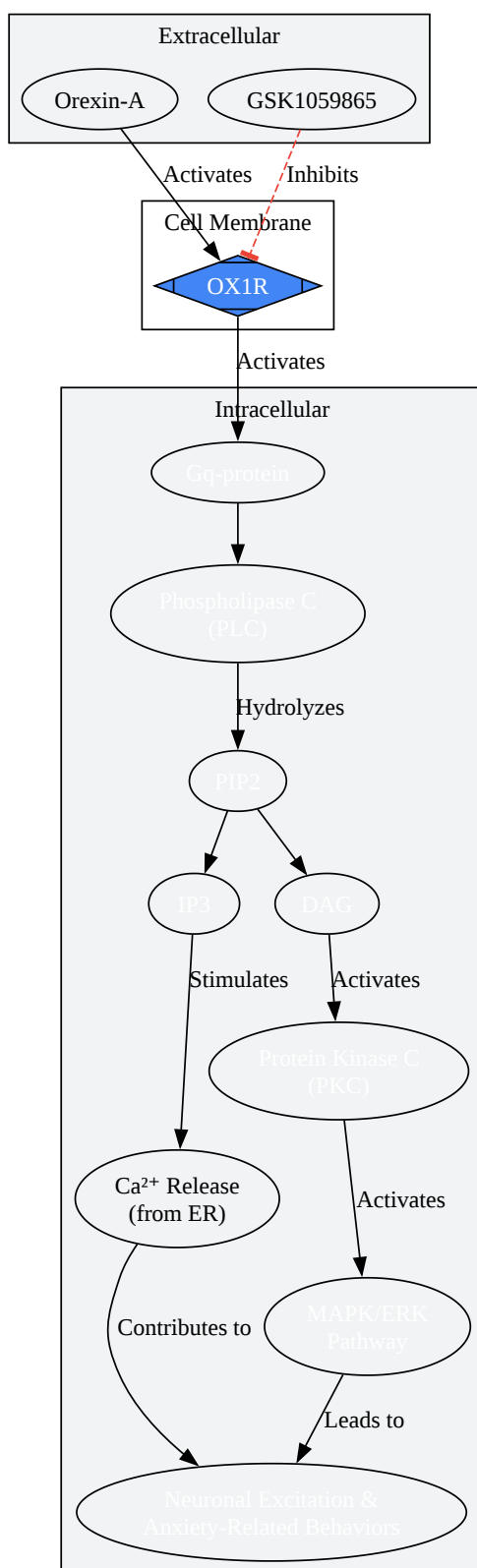
3-30

i.p.

Dose-
dependently
reduces
ethanol
drinking in
dependent
mice,
suggesting a
role in
compulsive
behavior.

[2][8]

Signaling Pathways



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Experimental Protocols

General Administration Protocol for GSK1059865 in Mice

This protocol is adapted from a study investigating the effects of **GSK1059865** on ethanol consumption and can be applied to anxiety models.[2][8]

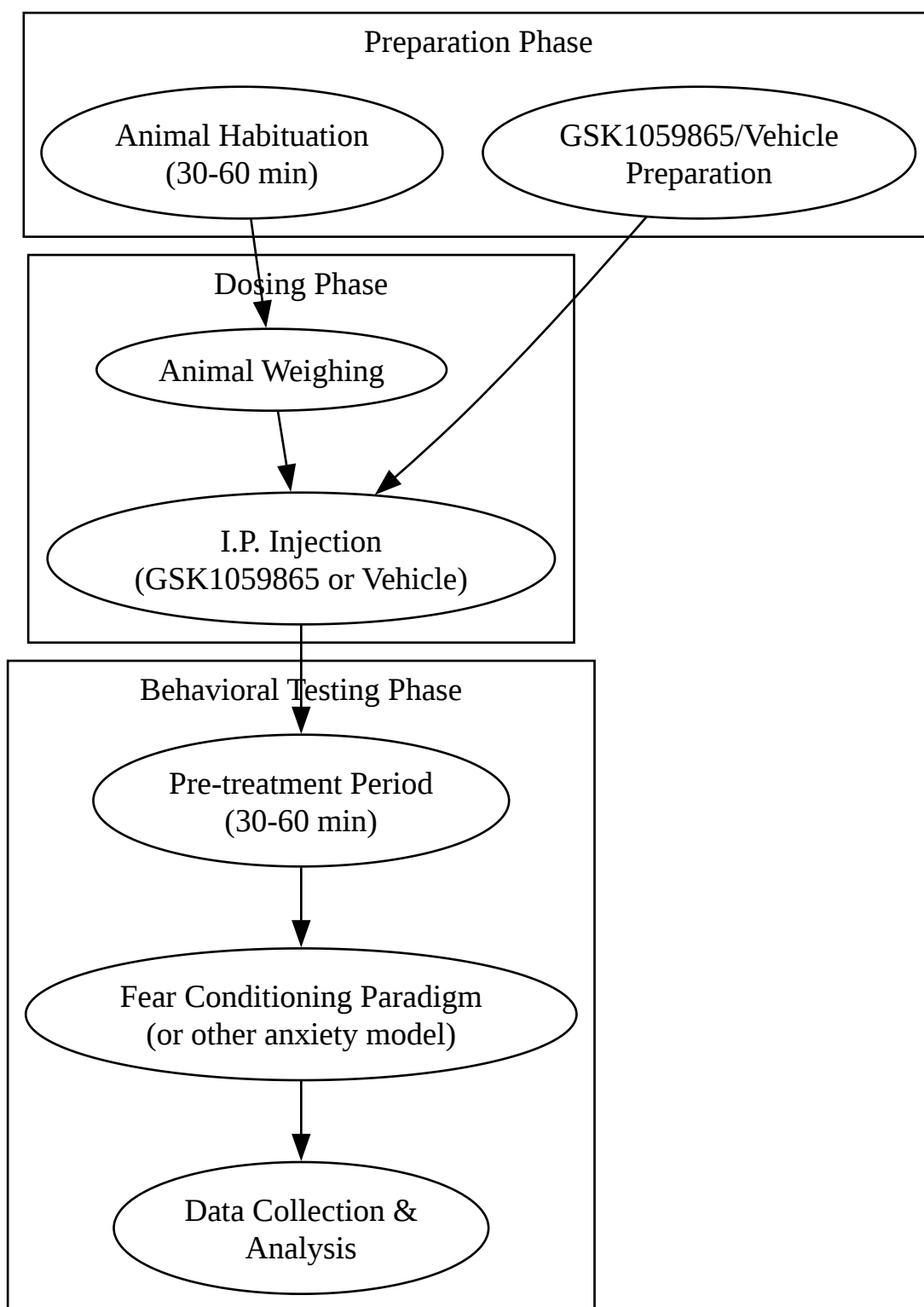
Materials:

- **GSK1059865**
- Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% sterile saline)
- Syringes and needles for intraperitoneal (i.p.) injection
- Animal scale

Procedure:

- Preparation of **GSK1059865** Solution:
 - On the day of the experiment, prepare a fresh solution of **GSK1059865** in the vehicle.
 - The concentration should be calculated based on the desired dose (e.g., 3, 10, 30 mg/kg) and the average weight of the mice. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
 - Vortex the solution thoroughly to ensure complete dissolution.
- Animal Handling and Dosing:
 - Habituate the mice to the testing room for at least 30-60 minutes before any procedures.
 - Weigh each mouse immediately before injection to calculate the precise volume of **GSK1059865** or vehicle to be administered.
 - Administer **GSK1059865** or vehicle via intraperitoneal (i.p.) injection.

- The timing of administration relative to behavioral testing is crucial. A pre-treatment time of 30-60 minutes is common.
- Behavioral Testing:
 - Following the pre-treatment period, place the animal in the respective anxiety testing apparatus (e.g., fear conditioning chamber).



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Fear Conditioning Protocol

Given that OX1R antagonists show efficacy in fear and stress-related paradigms, a fear conditioning model is appropriate for testing **GSK1059865**. This protocol is a general guideline and may require optimization.

Apparatus:

- A fear conditioning chamber equipped with a grid floor for delivering footshocks, a speaker to present an auditory cue (conditioned stimulus, CS), and a video camera for recording.

Procedure:

- Day 1: Fear Acquisition (Training)
 - Place the mouse in the conditioning chamber and allow for a 2-3 minute habituation period.
 - Present the auditory cue (CS; e.g., an 80 dB tone for 30 seconds).
 - In the final 2 seconds of the CS presentation, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).
 - Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 1-2 minutes.
 - One minute after the final pairing, return the mouse to its home cage.
- Day 2: Contextual Fear Testing
 - Administer **GSK1059865** or vehicle as per the general administration protocol.
 - After the pre-treatment period, place the mouse back into the same conditioning chamber (the context) for 5 minutes without presenting any cues or shocks.
 - Record the amount of time the mouse spends "freezing" (complete immobility except for respiration). Increased freezing indicates fear of the context.
- Day 3: Cued Fear Testing
 - Administer **GSK1059865** or vehicle.

- After the pre-treatment period, place the mouse in a novel context (e.g., different shape, color, and odor) to minimize contextual fear.
- Allow a 2-3 minute habituation period in the new context.
- Present the auditory CS for 3-5 minutes continuously.
- Record the percentage of time the mouse spends freezing during the CS presentation. Increased freezing in response to the cue indicates cued fear memory.

Expected Outcome: Based on existing literature for OX1R antagonists, it is hypothesized that **GSK1059865** will reduce freezing behavior during both contextual and cued fear testing in stress-sensitive animals, indicating an attenuation of fear memory expression.^[7]

Conclusion

GSK1059865 is a valuable research tool for investigating the role of the orexin-1 receptor in stress, fear, and compulsive behaviors. While it may not be effective in reducing baseline anxiety, its potential to attenuate fear and stress-induced anxiety-like states warrants further investigation. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies with this compound.

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